molecular formula C5H10O2 B118735 (R)-2-Methylbutanoic acid CAS No. 32231-50-8

(R)-2-Methylbutanoic acid

Cat. No.: B118735
CAS No.: 32231-50-8
M. Wt: 102.13 g/mol
InChI Key: WLAMNBDJUVNPJU-SCSAIBSYSA-N
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Description

(R)-2-Methylbutanoic acid (CAS 32231-50-8) is a chiral, branched-chain short-chain fatty acid that serves as a valuable building block in organic synthesis and a subject of study in various research fields . This enantiomer is of significant interest due to its distinct sensory properties; it possesses a pervasive, cheesy, and sweaty odor, a characteristic that is markedly different from its (S)-enantiomer counterpart, which has a sweet, fruity aroma . Researchers utilize this compound and its derivatives in the study and synthesis of flavors, fragrances, and insect pheromones, leveraging its specific chiral configuration to investigate biological recognition and activity . Its role extends to biomedical research, where short-chain fatty acids like 2-Methylbutanoic acid are studied for their presence and effects in mammalian systems, including humans . The compound can be prepared through asymmetric synthesis methods, such as the asymmetric hydrogenation of tiglic acid . As a carboxylic acid, it readily undergoes typical reactions to form amides, esters, anhydrides, and acid chlorides, making it a versatile intermediate for further chemical exploration . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care; refer to the Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

(2R)-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAMNBDJUVNPJU-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8091536
Record name (2R)-2-Methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8091536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32231-50-8
Record name (-)-2-Methylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32231-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-Methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8091536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C5_5H10_{10}O2_2
  • Molecular Weight : Approximately 102.13 g/mol
  • Chirality : Exists as two enantiomers, (R) and (S), with distinct biological interactions.

Chemistry

(R)-2-Methylbutanoic acid serves as a critical building block in organic synthesis. It is utilized in various chemical reactions including:

  • Oxidation : Can be oxidized to form various products.
  • Reduction : Reduced to (R)-2-methylbutanol using lithium aluminum hydride.
  • Substitution : The carboxyl group can be substituted to form acyl chlorides, esters, and amides.

Biology

The compound plays a vital role in metabolic pathways related to branched-chain amino acids, particularly leucine. It is involved in:

  • Energy Metabolism : Acts as a substrate in muscle tissues for energy production.
  • Gut Microbiota Interaction : Functions as a metabolite influencing gut health and immune responses.

Medicine

Research is ongoing into the therapeutic potential of this compound:

  • Metabolic Disorders : Studies indicate its role in conditions like 3-oxothiolase deficiency, characterized by elevated organic acids in urine .

    Case Study : A patient with severe ketoacidosis showed abnormal levels of 2-methyl-3-hydroxybutyrate, leading to further investigations into metabolic pathways involving this compound .

Industry

In the flavor and fragrance sector, this compound is valued for its unique odor profile:

  • Flavor Additives : Used in food products due to its pungent cheesy scent, contrasting with the fruity aroma of its (S) counterpart .
    Application AreaDescription
    Food IndustryFlavoring agent due to its distinctive odor
    Fragrance IndustryComponent in perfumes and scented products

Metabolic Pathways

This compound is primarily metabolized through pathways involving branched-chain amino acids. Its degradation products are significant biomarkers for certain metabolic disorders.

  • Key Metabolic Functions :
    • Energy production through substrate utilization.
    • Interaction with enzymes such as 3-oxothiolase, crucial for fatty acid metabolism.

Enzymatic Interactions

The compound interacts with specific enzymes that modulate various metabolic processes:

  • Enzymatic Activity : Deficiencies in enzymes like 3-oxothiolase can lead to elevated levels of organic acids, indicating metabolic dysfunctions related to this compound .

Mechanism of Action

The mechanism of action of ®-2-Methylbutanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Isomers: 3-Methylbutanoic Acid (Isovaleric Acid)

Key Differences :

Property (R)-2-Methylbutanoic Acid 3-Methylbutanoic Acid (Isovaleric Acid)
Structure Branched at C2 Branched at C3
Biosynthetic Origin Derived from isoleucine (Ehrlich pathway) Derived from leucine (Ehrlich pathway)
Odor Profile Pheromonal (R-form) ; fruity (S-form) Cheesy, rancid
Aroma Threshold (ATV) Lower than butanoic acid Lower than butanoic acid

Functional Context :

  • Both compounds are microbial volatile organic compounds (VOCs) produced by bacteria like Bacillus subtilis and Escherichia coli . However, their abundance varies: B. subtilis produces both acids, while E. coli favors 2-methylbutanoic acid .
  • In fermented foods, 3-methylbutanoic acid dominates in cheese and soybean paste, whereas 2-methylbutanoic acid is more prevalent in alcoholic beverages .

Straight-Chain Analog: Butanoic Acid

Key Differences :

Property This compound Butanoic Acid
Structure Branched-chain Straight-chain
Odor Threshold (ATV) ~500 ppb (estimated) ~2000 ppb
Odor Description Pheromonal/fruity Rancid, sweaty
Natural Sources Insect pheromones, bacteria Dairy products, animal fats

Functional Context :

  • Branched-chain acids like 2-methylbutanoic acid have significantly lower ATVs, making them more potent aroma contributors despite their structural similarity to butanoic acid .

Enantiomeric Comparison: (S)-2-Methylbutanoic Acid

Key Differences :

Property This compound (S)-2-Methylbutanoic Acid
Odor Profile Pheromonal (insect-specific) Fruity, sweet
Analytical Challenges Co-elutes with 3-methylbutanoic acid in GC Same as (R)-form

Functional Context :

  • Enantiomeric ratios influence flavor profiles in foods. For example, (S)-2-methylbutanoic acid enhances fruitiness in spirits, while the (R)-form is biologically inactive in such contexts .

Related Fusel Acids: 2-Phenylethanol and Isobutyric Acid

Key Differences :

Property This compound 2-Phenylethanol Isobutyric Acid
Structure Branched carboxylic acid Aromatic alcohol Branched carboxylic acid
Biosynthetic Origin Ehrlich pathway (isoleucine) Ehrlich pathway (phenylalanine) Ehrlich pathway (valine)
Odor Profile Pheromonal/fruity Floral, honey-like Sweaty, rancid

Functional Context :

  • Fusel acids and alcohols often co-occur in fermented products, contributing to complex aromas. For instance, 2-phenylethanol and 2-methylbutanoic acid synergize in sourdough bread .

Data Tables

Table 1: Comparative Properties of 2-Methylbutanoic Acid and Analogues

Compound Structure Odor Threshold (ATV) Odor Description Biosynthetic Pathway Natural Sources
This compound Branched (C2) ~500 ppb Pheromonal Ehrlich (isoleucine) Acutaspis albopicta
3-Methylbutanoic acid Branched (C3) ~300 ppb Cheesy, rancid Ehrlich (leucine) Cheese, bacteria
Butanoic acid Straight-chain ~2000 ppb Rancid, sweaty Fatty acid oxidation Dairy, animal fats
(S)-2-Methylbutanoic acid Branched (C2) ~500 ppb Fruity Ehrlich (isoleucine) Alcoholic beverages

Table 2: Microbial Production in Bacterial Isolates

Bacteria Dominant VOCs
Bacillus subtilis 2-Methylbutanoic acid, 3-methylbutanoic acid
Escherichia coli 2-Methylbutanoic acid, 2,5-dimethylpyrazine
Soil Bacteria 3-Methyl-1-butanol, phenylethyl alcohol

Research Findings and Implications

  • Enantiomeric Specificity : The (R)-enantiomer’s role in insect communication highlights its ecological significance, whereas the (S)-form is critical in food flavoring .
  • Analytical Challenges: Co-elution of 2- and 3-methylbutanoic acids in gas chromatography complicates their detection, necessitating advanced chiral columns or derivatization .
  • Industrial Relevance: Enzymatic synthesis of enantiopure 2-methylbutanoic acid (e.g., chemoenzymatic cascades) is a growing field for pharmaceutical and fragrance industries .

Biological Activity

(R)-2-Methylbutanoic acid, also known as (R)-2-methylbutyric acid, is a branched-chain fatty acid with significant biological activity. It is primarily recognized for its role in metabolic pathways and interactions with biological systems. This article explores its biological activity, mechanisms of action, and implications in health and disease.

Chemical Structure and Properties

  • Chemical Formula : C5_5H10_10O2_2
  • Molecular Weight : Approximately 102.13 g/mol
  • Chirality : The (R)-configuration of 2-methylbutanoic acid distinguishes it from its (S)-enantiomer, leading to unique biological interactions .

Metabolic Pathways

This compound is metabolized primarily through pathways involving branched-chain amino acids, particularly leucine. It plays a crucial role in energy metabolism and signaling pathways within the body. The compound is produced during the degradation of isoleucine and can influence various metabolic processes.

Key Metabolic Functions:

  • Energy Production : Acts as a substrate for energy metabolism in muscle tissues.
  • Gut Microbiota Interaction : Serves as a metabolite for gut bacteria, influencing gut health and immune responses .

The biological activity of this compound involves interaction with specific molecular targets:

  • Enzymatic Interactions : It interacts with enzymes involved in metabolic processes, such as 3-oxothiolase, which is crucial for branched-chain fatty acid metabolism. Deficiencies in this enzyme can lead to metabolic disorders characterized by elevated levels of organic acids in urine .
  • Receptor Modulation : The compound may modulate receptor activities that influence cellular signaling pathways related to inflammation and energy homeostasis .

Clinical Implications

Recent studies have demonstrated the potential cardiovascular benefits of this compound. In one study involving patients undergoing hemodialysis, circulating levels of this compound were negatively associated with several cardiovascular-specific proteins, indicating a possible protective role against cardiovascular diseases .

Table 1: Association of this compound with Cardiovascular Proteins

Protein NameAssociation TypeStatistical Significance
Kidney Injury Molecule 1Negativep < 0.001
C-C Motif Chemokine 17Negativep < 0.001
Pulmonary Surfactant-Associated Protein DNegativep < 0.001
Serine/Threonine-Protein Kinase 4Positivep < 0.05
Caspase-3Positivep < 0.05

This table summarizes the associations found between this compound levels and specific proteins involved in cardiovascular health.

Case Study: Metabolic Disorders

A notable case study highlighted a patient exhibiting severe ketoacidosis due to a deficiency in 3-oxothiolase, where elevated levels of 2-methyl-3-hydroxybutyrate were detected. This condition emphasizes the importance of this compound in metabolic pathways and its implications for diagnosing metabolic disorders .

Chemical Reactions Analysis

Esterification Reactions

(R)-2-Methylbutanoic acid readily undergoes acid-catalyzed esterification with alcohols. A notable example is its reaction with racemic butan-2-ol:

Reaction Components Products Formed Stereochemical Outcome
This compound + (R/S)-butan-2-ol1-Methyl propyl-2-methylbutanoate (diastereomers)Retention of chirality at the acid's α-carbon

This reaction proceeds via protonation of the carbonyl oxygen, forming a carbocation intermediate. The racemic alcohol generates two distinct esters due to stereochemical interactions .

Oxidation and Reduction

The compound participates in redox reactions, influenced by its branched alkyl chain and chiral center:

Oxidation

  • Reagents : KMnO₄ (acidic), CrO₃

  • Products : Ketones or dicarboxylic acids depending on conditions .

  • Mechanism : Cleavage of the β-carbon bond under strong oxidizing conditions.

Reduction

  • Reagents : LiAlH₄, NaBH₄

  • Products : (R)-2-Methylbutanol (retained configuration) .

  • Yield : >85% under anhydrous conditions .

Substitution Reactions

The carboxylic acid group undergoes nucleophilic substitution:

Reagent Product Application
SOCl₂(R)-2-Methylbutanoyl chlorideIntermediate for esters/amides
NH₃ (anhydrous)(R)-2-MethylbutanamidePharmaceutical precursors

Hydroformylation Process

A patented two-stage method produces high-purity this compound :

  • Stage 1 : But-1-ene reacts with syngas (CO/H₂) using Rh catalysts to yield pentanal isomers.

  • Stage 2 : Residual but-2-ene undergoes hydroformylation, followed by oxidation and distillation.

Parameter Condition
Temperature80–120°C
Pressure10–30 bar
CatalystRhodium complexes
Purity Achieved>99.8% (3-methylbutyric acid <0.2%)

Enzymatic Resolution

Racemic mixtures of 2-methylbutanoic acid are resolved using lipases:

Step Conditions Outcome
Hydrolysis with Novozym43540°C, 200 rpm, 1 hour(R)-enantiomer (ee >95%)
AcidificationHCl (pH 1.0), diethyl ether extractionIsolation of this compound

Grignard Reaction Derivatives

The compound is synthesized via carboxylation of Grignard reagents:

  • Reagent : (R)-2-Methylbutylmagnesium bromide + CO₂

  • Yield : ~70% after acid workup .

Biological Interactions

This compound modulates metabolic pathways:

  • Targets : Branched-chain amino acid enzymes (e.g., 3-oxothiolase) .

  • Role : Reduces BMP-6 expression (β = −1.00, p < 0.001), implicating vascular health .

Comparative Reactivity

Property This compound (S)-Enantiomer
Odor ProfilePervasive, cheesySweet, fruity
Enzymatic Hydrolysis RateFaster (lipase preference)Slower
Metabolic ActivityModulates BMP-6Not reported

Preparation Methods

Biphasic Hydroformylation of Butenes

The industrial-scale synthesis of (R)-2-methylbutanoic acid begins with hydroformylation of linear butenes (but-1-ene, cis-/trans-but-2-ene) using rhodium catalysts under biphasic conditions. Aqueous-organic phase separation simplifies catalyst recovery, while reaction parameters are optimized to minimize 3-methylbutanal byproducts:

ParameterCondition
Temperature80–120°C
Pressure10–30 bar
CatalystRhodium complexes (e.g., Rh(acac))
SolventPentanal trimers + organic phase
Selectivity85–92% to 2-methylbutanal

The resultant pentanal mixture undergoes fractional distillation to isolate 2-methylbutanal, though residual 3-methylbutanal (≥0.2 wt%) persists due to similar boiling points.

Oxidative Purification and Distillation

Post-distillation, 2-methylbutanal undergoes sequential reactions to enhance purity:

  • Formaldehyde Condensation :

    • 2-Methylbutanal reacts with formaldehyde under basic conditions, forming hydroxymethyl derivatives.

    • Reaction :

      R-CHO+HCHOR-CH(OH)CH2OH[1]\text{R-CHO} + \text{HCHO} \rightarrow \text{R-CH(OH)CH}_2\text{OH} \quad
    • Byproducts (3-methyl derivatives) are selectively hydrogenated.

  • Oxidation to Carboxylic Acid :

    • Air oxidation at 60–80°C converts aldehydes to carboxylic acids.

    • Reaction :

      R-CHO+O2R-COOH[1]\text{R-CHO} + \text{O}_2 \rightarrow \text{R-COOH} \quad
    • Final distillation under vacuum yields this compound with <0.2% 3-methylbutyric acid.

Enzymatic Resolution via Lipase Catalysis

Two-Step Hydrolytic Process

A patented two-step enzymatic method resolves racemic 2-methylbutanoic acid esters using immobilized lipases:

Step 1: Ester Hydrolysis

  • Conditions :

    ParameterValue
    LipaseNovozym435
    Temperature40°C
    Agitation200 rpm
    Reaction Time1 hour
    SubstrateRacemic ethyl ester
  • Outcome :

    • Hydrolysis yields this compound (ee = 92.2%) and unreacted (R)-ester (ee = 95.0%).

Step 2: Acidification and Extraction

  • The organic phase is acidified to pH 1.0 with HCl, extracting (R)-acid via diethyl ether.

  • Silica gel chromatography (heptane/ether elution) isolates enantiopure product.

Chirality Retention Mechanisms

Lipase selectivity arises from steric complementarity in the active site. Molecular dynamics simulations reveal that Novozym435 preferentially binds the (R)-ester due to hydrogen bonding with Thr40 and hydrophobic interactions with Leu144. This kinetic resolution achieves a selectivity factor (E) >200, ensuring high ee.

Chiral Template-Assisted Surface Reactions

TemplateEnantiomeric Ratio (Re)Mechanism
2-Butoxide1.7Van der Waals interactions
2-Methylbutanoate1.0 (no selectivity)Free azimuthal rotation of -COOH
2-Aminobutanoate1.7Rigid NH-Pd bonding prevents rotation

This highlights the necessity of rigid chiral centers for asymmetric induction, informing catalyst design for this compound derivatives.

Comparative Analysis of Preparation Methods

MethodPurity (ee)Yield (%)Cost EfficiencyScalability
Hydroformylation>99.8%78–85HighIndustrial
Enzymatic92.2–95.0%65–70ModeratePilot-scale
Chiral TemplatesN/AN/ALowExperimental
  • Hydroformylation dominates for bulk production but requires costly Rh catalysts.

  • Enzymatic Resolution suits niche applications needing high ee but faces substrate inhibition limitations.

  • Chiral Templates remain exploratory, with potential for asymmetric hydrogenation catalysts.

Q & A

Q. What are the primary synthetic routes for enantiomerically pure (R)-2-methylbutanoic acid, and how are chiral purity and yield optimized?

Methodological Answer:

  • Chemical Synthesis : this compound is synthesized via reduction of its corresponding chiral acid chloride or ester. For example, this compound (>99% e.e.) is prepared by reducing the acid with LiAlH4 in dry Et2O, followed by quenching and purification .
  • Biosynthetic Derivation : Enzymatic resolution using L-isoleucine as a precursor. Nitrous acid deamination of L-isoleucine generates this compound with high stereochemical fidelity .
  • Optimization : Chiral GC or HPLC is used to confirm enantiomeric purity (>99% e.e.) . Yield is maximized by controlling reaction temperature (0–25°C) and stoichiometric ratios of reducing agents (e.g., LiAlH4 in excess) .

Q. How is this compound quantified in complex biological matrices like fecal samples, and what are common analytical pitfalls?

Methodological Answer:

  • SPME-GC/MS : Solid-phase microextraction (SPME) with a CAR/PDMS fiber is used to isolate short-chain fatty acids (SCFAs) from aqueous matrices (pH 2.0). Quantification via GC/MS reveals concentrations in the range of 0.9–1.6% of total SCFAs in mouse fecal samples .
  • Pitfalls :
    • Temporal Variability : Concentrations fluctuate with fecal collection time (e.g., higher levels at 4 hours vs. later timepoints; p < 0.05) .
    • Matrix Effects : Co-elution with acetic/propionic acid requires selective ion monitoring (SIM) to avoid false positives .

Q. How does the stereochemistry of 2-methylbutanoic acid influence its role in pheromone biosynthesis, and what experimental approaches validate chiral specificity?

Methodological Answer:

  • Pheromone Synthesis : this compound is a precursor for (R)-2-methylbutan-1-ol, a pheromone in arthropods. Chiral GC analysis confirms that only the (R)-enantiomer is incorporated into bioactive compounds, as shown in Journal of Economic Entomology .
  • Validation :
    • Chiral Stationary-Phase GC : Resolves enantiomers to confirm e.e. >99% .
    • Biological Assays : Synthetic (R)-enantiomer elicits behavioral responses in target species, while the (S)-form is inactive .

Q. What are the photodegradation pathways of clinofibrate involving this compound, and how are degradation products structurally characterized?

Methodological Answer:

  • Photodegradation Mechanism : UV irradiation of clinofibrate in aqueous media eliminates this compound, forming photoproducts like 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid .
  • Structural Characterization :
    • LC/MS/MS : Identifies fragment ions (e.g., m/z 191 from elimination of 2-methylbutanoic acid) .
    • HPLC Stability Profiling : Degradation kinetics show clinofibrate fully degrades after 14 days, while photoproducts persist .

Q. How do contradictory data on 2-methylbutanoic acid’s biological concentration arise, and what statistical methods reconcile these discrepancies?

Methodological Answer:

  • Source of Variability : Temporal changes in SCFA production (e.g., 4-hour vs. 24-hour fecal collections) and matrix interference (e.g., co-eluting acids) .
  • Statistical Reconciliation :
    • ANOVA with Tukey’s HSD : Identifies significant temporal differences (p < 0.05) .
    • Coefficient of Variation (CV%) : High CV% (>15%) in late-collection samples indicates reduced reliability, necessitating standardized protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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